molecular formula C6H10F3NO B2416631 (3R,4R)-3-(Trifluoromethyl)oxan-4-amine CAS No. 2230803-41-3

(3R,4R)-3-(Trifluoromethyl)oxan-4-amine

Cat. No.: B2416631
CAS No.: 2230803-41-3
M. Wt: 169.147
InChI Key: JMKSRNRTEXVZPV-CRCLSJGQSA-N
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Description

(3R,4R)-3-(Trifluoromethyl)oxan-4-amine is a chiral compound featuring a trifluoromethyl group attached to an oxane ring with an amine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-3-(Trifluoromethyl)oxan-4-amine typically involves the following steps:

    Formation of the Oxane Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

Industrial Production Methods

Industrial production methods may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow processes might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The trifluoromethyl group or the amine group can participate in substitution reactions, leading to various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution could result in a variety of substituted oxane derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3R,4R)-3-(Trifluoromethyl)oxan-4-amine can be used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

Biology

The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a pharmaceutical intermediate or active ingredient, particularly in the development of drugs targeting specific pathways.

Industry

Industrially, the compound might be used in the production of specialty chemicals, materials, or as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of (3R,4R)-3-(Trifluoromethyl)oxan-4-amine would depend on its specific applications. In a biological context, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding or other interactions.

Comparison with Similar Compounds

Similar Compounds

    (3R,4R)-3-(Trifluoromethyl)oxan-4-ol: Similar structure but with a hydroxyl group instead of an amine.

    (3R,4R)-3-(Trifluoromethyl)oxan-4-carboxylic acid: Contains a carboxylic acid group instead of an amine.

    (3R,4R)-3-(Trifluoromethyl)oxan-4-thiol: Features a thiol group in place of the amine.

Uniqueness

The presence of the trifluoromethyl group and the specific stereochemistry of (3R,4R)-3-(Trifluoromethyl)oxan-4-amine may confer unique properties such as increased lipophilicity, metabolic stability, and specific biological activity compared to its analogs.

Properties

IUPAC Name

(3R,4R)-3-(trifluoromethyl)oxan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO/c7-6(8,9)4-3-11-2-1-5(4)10/h4-5H,1-3,10H2/t4-,5+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMKSRNRTEXVZPV-CRCLSJGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H]([C@@H]1N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2230803-41-3
Record name rac-(3R,4R)-3-(trifluoromethyl)oxan-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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